IMPDH2 Enzyme Inhibition: Ki Comparison Against Clinical-Stage Benchmark Inhibitors
7-Methylimidazo[1,2-b][1,2,4]triazine inhibits IMPDH2 with Ki values of 240–440 nM [1]. This potency is approximately 27–73 fold weaker than mycophenolic acid (Ki = 6–9 nM for IMPDH type II) but is directly comparable to the clinically used antiviral agent ribavirin 5′-monophosphate (Ki = 270 nM) [2]. The compound thus occupies a distinct potency tier: it is not a high-potency immunosuppressant but matches the IMPDH2 affinity of a marketed broad-spectrum antiviral metabolite.
| Evidence Dimension | IMPDH2 enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 240 nM, 430 nM, 440 nM (multiple assay conditions) |
| Comparator Or Baseline | Mycophenolic acid Ki = 6–9 nM (IMPDH type II); Ribavirin 5′-monophosphate Ki = 270 nM |
| Quantified Difference | ~27–73 fold weaker than mycophenolic acid; within 0.89–1.63 fold of ribavirin |
| Conditions | In vitro enzyme inhibition assay; IMPDH2 (Mus musculus); non-competitive inhibition mode |
Why This Matters
For procurement decisions in antiviral or immunosuppression research, this compound provides IMPDH2 inhibitory activity in the same potency range as the active metabolite of a marketed drug (ribavirin), making it a relevant tool compound or starting scaffold, while being clearly differentiated from high-potency immunosuppressants like mycophenolic acid.
- [1] BindingDB PrimarySearch_ki. BDBM50421763. Inosine-5′-monophosphate dehydrogenase 2 (Mus musculus). Ki: 240 nM, 430 nM, 440 nM. http://ww.bindingdb.org/ View Source
- [2] Ribavirin 5′-monophosphate (lithium salt). IMPDH inhibitor with reported Ki = 270 nM. BOC Sciences / Anjiechem. View Source
